1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole
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Overview
Description
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the fusion of a phenanthrene moiety with a pyridoindole structure
Preparation Methods
The synthesis of 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at elevated temperatures can yield pyridoindole esters . Another approach involves the intramolecular cyclization of pyridyldiphenylmethane in the presence of iron chlorides in xylene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives.
Scientific Research Applications
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological membranes makes it useful in studying membrane dynamics and protein-lipid interactions.
Industry: Its unique fluorescent properties are exploited in the development of organic luminescent materials.
Mechanism of Action
The mechanism by which 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition . Molecular docking studies have shown that this compound can fit into the active sites of various enzymes, influencing their activity .
Comparison with Similar Compounds
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds such as:
3-(Phenanthren-9-yl)-1H-indole-2-carboxylic acid: This compound also features a phenanthrene moiety but differs in its functional groups and overall structure.
Pyrido[1,2-a]indoles: These compounds share a similar pyridoindole core but differ in the substitution patterns and biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H16N2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-phenanthren-9-yl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C25H16N2/c1-2-8-17-16(7-1)15-22(19-10-4-3-9-18(17)19)24-25-21(13-14-26-24)20-11-5-6-12-23(20)27-25/h1-15,27H |
InChI Key |
HSSXITWJRUGOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NC=CC5=C4NC6=CC=CC=C56 |
Origin of Product |
United States |
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